molecular formula C13H13N3O B3262374 3-(4-Methylpyridin-2-yl)-1-phenylurea CAS No. 35466-43-4

3-(4-Methylpyridin-2-yl)-1-phenylurea

Cat. No.: B3262374
CAS No.: 35466-43-4
M. Wt: 227.26 g/mol
InChI Key: GWDWFQFGUPNAER-UHFFFAOYSA-N
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Description

3-(4-Methylpyridin-2-yl)-1-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenyl group and a 4-methylpyridin-2-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyridin-2-yl)-1-phenylurea typically involves the reaction of 4-methylpyridin-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-methylpyridin-2-amine and phenyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

    Procedure: The 4-methylpyridin-2-amine is added to a solution of phenyl isocyanate in the chosen solvent. The mixture is stirred for several hours until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyridin-2-yl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-2-yl)-1-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a phenyl group.

    1-(4-Methylpyridin-2-yl)thiourea: Contains a thiourea moiety instead of a urea moiety.

    N-(4-Methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine: Contains a thiazole ring and an additional pyridine ring.

Uniqueness

3-(4-Methylpyridin-2-yl)-1-phenylurea is unique due to its specific combination of a phenyl group and a 4-methylpyridin-2-yl group attached to a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-7-8-14-12(9-10)16-13(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDWFQFGUPNAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355073
Record name ST50563560
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35466-43-4
Record name ST50563560
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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